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Introduction to Evacetrapib and Its Clinical
Development

Evacetrapib (LY2484595) is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein

(CETP) that was investigated for reducing cardiovascular events in patients with high-risk vascular disease.

As a benzazepine compound, evacetrapib demonstrated potent CETP inhibition with an IC50 of 36 nM in

human plasma and significantly elevated HDL cholesterol while reducing LDL cholesterol in clinical studies

[1]. Unlike earlier CETP inhibitors like torcetrapib, evacetrapib did not demonstrate torcetrapib-like off-

target liabilities such as increased blood pressure, aldosterone, or cortisol biosynthesis in preclinical models,

making it a promising investigational agent [1]. The drug underwent extensive clinical development but was

not approved for clinical use following the outcomes of its phase III trial.

Understanding the drug interaction potential of evacetrapib was particularly important because CETP

inhibitors were intended for use as 'add-on' therapy to statins in patients receiving multiple concomitant

medications for cardiovascular risk management [2]. The typical patient population would likely include

elderly individuals with polypharmacy, necessitating a thorough investigation of its drug-drug interaction

(DDI) potential with common cardiovascular medications, especially those metabolized by cytochrome

P450 enzymes and transported by OATP1B1 [2]. This document provides comprehensive application notes
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and experimental protocols for evaluating evacetrapib's pharmacokinetic drug interaction properties,

incorporating both in vitro and clinical assessment methodologies.

Drug Properties and Pharmacokinetic Profile

Evacetrapib exhibits complex pharmacokinetic properties that influence its drug interaction potential. The

drug demonstrates high plasma protein binding (≥99.9%), which significantly impacts its interaction

profile by limiting the unbound fraction available for metabolic interactions [3]. After single oral

administration, evacetrapib reaches maximum concentration with a median Tmax of approximately 6 hours

and shows less than dose-proportional increases in exposure at higher doses, likely due to its limited

solubility in the gastrointestinal tract [3].

Table 1: Basic Pharmacokinetic Properties of Evacetrapib

Parameter Value Notes

Tmax ~6 hours Median time to reach Cmax

Protein Binding ≥99.9% Limits unbound fraction available for

interactions

Apparent Terminal Half-life ~45 hours Similar after single dose and 2 weeks of

dosing

Accumulation Ratio 2.7 Following once-daily dosing

Primary Metabolic Pathway CYP3A Accounts for ~90% of CYP-mediated
clearance

Secondary Metabolic
Pathway

CYP2C8 Accounts for ~10% of CYP-mediated
clearance

Excretion Primarily fecal
(93.1%)

Minimal renal excretion (2.30%)
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The elimination of evacetrapib occurs primarily via hepatic metabolism, with subsequent biliary excretion.

In a clinical disposition study using a single 100-mg oral dose of 14C-evacetrapib in healthy subjects, a

mean of 93.1% of the dose was excreted in feces and only 2.30% in urine, indicating predominantly

hepatobiliary elimination [4]. Evacetrapib metabolism is extensive, with only evacetrapib and two minor

metabolites circulating in plasma [4]. In vitro studies with human recombinant cytochromes P450 (CYP)

demonstrated that CYP3A is responsible for approximately 90% of evacetrapib's CYP-associated clearance,

while CYP2C8 accounts for about 10% [4].

Mechanisms of Drug Interactions and Metabolic
Pathways

Evacetrapib presents a complex drug interaction profile characterized by multiple interaction mechanisms

that must be considered in clinical development. The drug acts as both a substrate and modulator of various

cytochrome P450 enzymes, creating the potential for bidirectional interactions with concomitantly

administered medications [2] [4]. Understanding these mechanisms is essential for predicting and managing

clinically significant interactions in the intended patient population.
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Figure 1: Evacetrapib Drug Interaction Mechanisms and Metabolic Pathways

The primary metabolic pathway for evacetrapib involves CYP3A-mediated metabolism, accounting for

approximately 90% of its CYP-associated clearance, with CYP2C8 contributing to about 10% of its

metabolism [4]. This was confirmed in clinical DDI studies where co-administration with the strong CYP3A

inhibitor ketoconazole increased evacetrapib exposure (AUC0-∞) by 2.37-fold, while the strong CYP2C8

inhibitor gemfibrozil had no significant effect [4]. As an perpetrator drug, evacetrapib demonstrates broad

CYP inhibition in vitro, inhibiting all major CYP isoforms with inhibition constants (Ki) ranging from 0.57

µM for CYP2C9 to 7.6 µM for CYP2C19 [2] [5].

Of particular significance is evacetrapib's dual effect on CYP3A as both a time-dependent inhibitor and an

inducer, which presented a complex prediction challenge for clinical translation [2]. The net effect observed

clinically represented the balance between these opposing mechanisms. Additionally, evacetrapib's potential

to inhibit the organic anion transporter polypeptide 1B1 (OATP1B1) was relevant for its interactions with

statins, many of which are OATP1B1 substrates [2]. The high plasma protein binding of evacetrapib

(≥99.9%) reduced the likelihood of clinically significant DDIs by limiting the unbound fraction available for

metabolic interactions [3].

Clinical Drug Interaction Findings

Clinical drug interaction studies demonstrated that evacetrapib has generally weak interaction potential with

most concomitant medications, though some clinically relevant interactions were observed particularly with

certain statins. The findings from these studies provide crucial guidance for the safe co-administration of

evacetrapib with other medications in the intended patient population with high-risk vascular disease.

Table 2: Clinical Drug Interaction Findings with Evacetrapib

Precipitant Drug Object Drug
Study
Design

Effect on AUC
(Ratio & 90%
CI)

Clinical
Recommendation

Evacetrapib 100 mg Simvastatin Phase 2,
steady-

state

1.25 (1.03,
1.53)

Minimal impact, no dose
adjustment needed
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Precipitant Drug Object Drug
Study
Design

Effect on AUC
(Ratio & 90%
CI)

Clinical
Recommendation

Evacetrapib 100 mg Atorvastatin Phase 2,
steady-

state

1.16 (90% CI:
6-27%)

Minimal impact, no dose
adjustment needed

Evacetrapib 300 mg Midazolam

(CYP3A probe)

Phase 1,

14 days

1.44 (1.28,

1.62)

Weak inhibition, no dose

adjustment needed

Evacetrapib 100 mg Midazolam

(CYP3A probe)

Phase 1,

14 days

1.19 (1.06,

1.33)

Weak inhibition, no dose

adjustment needed

Evacetrapib 300 mg Tolbutamide

(CYP2C9 probe)

Phase 1,

14 days

1.06 (0.95,

1.18)

No significant inhibition

Evacetrapib 100 mg Tolbutamide

(CYP2C9 probe)

Phase 1,

14 days

0.85 (0.77,

0.94)

No significant inhibition

Ketoconazole

(Strong CYP3A
inhibitor)

Evacetrapib Single-

dose

2.37 (AUC0-∞) Moderate increase,

monitor for adverse effects

Gemfibrozil (Strong
CYP2C8 inhibitor)

Evacetrapib Single-
dose

0.996 (AUC0-
τ)

No significant effect

In a comprehensive clinical DDI assessment, evacetrapib at doses of 100 mg and 300 mg daily for 14 days

produced only modest increases in midazolam (CYP3A probe) exposure with AUC ratios of 1.19 and 1.44,

respectively, indicating weak CYP3A inhibition [2] [5]. For tolbutamide (CYP2C9 probe), evacetrapib

showed no significant inhibitory effect, with AUC ratios of 0.85 and 1.06 for the 100 mg and 300 mg doses,

respectively [5]. The lack of clinically significant induction across multiple CYP enzymes at therapeutic

doses was an important finding that supported the safe use of evacetrapib with medications metabolized by

these pathways.

The interaction between evacetrapib and statins was of particular interest given their intended co-

administration. In a study of healthy Chinese subjects, evacetrapib coadministration increased simvastatin
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and atorvastatin exposure by 123% and 16%, respectively [6]. Conversely, simvastatin or atorvastatin

coadministration reduced evacetrapib AUC0-24 by 12% and 10%, respectively [6]. Despite the significant

increase in simvastatin exposure, there were no differences in reported hepatic or muscular adverse events

in the phase 2 study, suggesting that dose adjustments might not be necessary [2]. The differential effects on

various statins could be attributed to their distinct metabolic profiles and transporter interactions.

In Vitro Drug Interaction Assessment Protocols

CYP Inhibition Studies in Human Liver Microsomes

Purpose: This protocol describes the assessment of reversible inhibition of major cytochrome P450 isoforms

by evacetrapib using human liver microsomes. The study aims to determine inhibition constants (Ki) for

each CYP enzyme to predict potential clinical drug interactions [2].

Materials and Reagents:

Human liver microsomes (pooled from multiple donors)

Evacetrapib as lysine salt (concentration range: 0.25-44.5 µM depending on CYP isoform)
NADPH regenerating system

CYP isoform-specific probe substrates and their metabolites:
CYP3A4: Midazolam (0.5-15 µM) → 1'-Hydroxy-midazolam

CYP3A4: Testosterone (25-200 µM) → 6β-Hydroxy-testosterone
CYP2D6: Bufuralol (5-100 µM) → 1'-Hydroxy-bufuralol

CYP2C19: S-mephenytoin (10-250 µM) → 4'-Hydroxy-mephenytoin
CYP2C9: Diclofenac (0.5-25 µM) → 4'-Hydroxy-diclofenac

CYP2C8: Paclitaxel (1-20 µM) → 6α-Hydroxy-paclitaxel
CYP2B6: Bupropion (5-1000 µM) → Hydroxybupropion

CYP1A2: Phenacetin (15-100 µM) → Paracetamol (acetaminophen)
100 mM potassium phosphate buffer (pH 7.4)

Stop solution (acetonitrile with internal standard)
LC-MS/MS system for metabolite quantification

Experimental Procedure:

Prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (0.025-
0.25 mg/mL based on isoform), and evacetrapib at various concentrations.

Pre-incubate mixtures for 5 minutes at 37°C.
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Initiate reactions by adding NADPH regenerating system.

Incubate at 37°C for specific durations (4-30 minutes depending on CYP isoform).
Terminate reactions with ice-cold stop solution.

Centrifuge at high speed (≥2000 × g) for 10 minutes to precipitate proteins.
Analyze supernatant by LC-MS/MS to quantify metabolite formation.

Include positive control inhibitors for each CYP isoform and vehicle controls.

Data Analysis:

Calculate reaction velocities for each evacetrapib concentration.

Fit data to appropriate inhibition models (competitive, non-competitive, mixed) using nonlinear
regression in WinNonlin Enterprise Edition version 4.1.

Generate apparent Ki values (dissociation constant for enzyme-inhibitor complex).
Calculate I/Ki ratios using predicted maximum total plasma concentration (Cmax) at the highest

recommended clinical dose.
Apply mechanistic static models proposed by Fahmi et al. for comprehensive DDI prediction [2].

Time-Dependent Inhibition of CYP3A4

Purpose: To evaluate the time-dependent inhibition (TDI) of CYP3A4 by evacetrapib, which assesses

irreversible enzyme inactivation through metabolic intermediate complex formation or protein adducts [2].

Materials and Reagents:

Human liver microsomes

Evacetrapib (concentration range: 0.98-31.4 µM)
NADPH regenerating system

Midazolam as CYP3A4 substrate
Potassium phosphate buffer (pH 7.4)

Pre-incubation and incubation components

Experimental Procedure:

Prepare primary incubation mixtures containing microsomes (0.25 mg/mL), evacetrapib, and NADPH

in potassium phosphate buffer.
Pre-incubate at 37°C for 0-10 minutes.

At designated time points, transfer aliquots to secondary incubation mixtures containing midazolam
(100 µM) and NADPH.

Incubate secondary mixtures for 1 minute at 37°C.
Terminate reactions with stop solution.
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Analyze 1'-hydroxy-midazolam formation by LC-MS/MS.

Include control incubations without NADPH to distinguish time-dependent from reversible inhibition.

Data Analysis:

Determine natural logarithm of remaining enzyme activity versus pre-incubation time.

Calculate inactivation rate constant (kinact) from the slope of the line.
Determine inhibitor concentration that gives half-maximal inactivation (KI).

Use kinact and KI values to predict clinical TDI potential.

Clinical Drug Interaction Study Protocols

Comprehensive CYP Phenotyping Study

Objective: To evaluate the effects of multiple-dose evacetrapib on the pharmacokinetics of sensitive CYP

probe substrates in healthy subjects [2] [5].

Study Design:

Design: Open-label, fixed-sequence, single-center study
Population: Healthy adult subjects (males and females of non-childbearing potential)

Sample Size: 24-36 subjects to ensure adequate power for primary endpoints
Treatments:

Period 1: Single oral dose of cocktail containing midazolam (CYP3A probe) and tolbutamide
(CYP2C9 probe)

Period 2: Once-daily oral doses of evacetrapib (100 mg or 300 mg) for 14 days
Period 3: Once-daily oral doses of evacetrapib (100 mg or 300 mg) for 14 days PLUS single

oral dose of cocktail on Day 1
Washout: Minimum 7 days between periods

Key Assessments:

Pharmacokinetic Sampling: Intensive blood sampling for probe substrates and evacetrapib
Safety Monitoring: Vital signs, clinical laboratory tests, ECGs, adverse event monitoring
Analytical Methods: Validated LC-MS/MS methods for all analytes

Endpoints:
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Primary: Geometric mean ratio (GMR) and 90% confidence intervals for AUC0-∞ and Cmax of probe

substrates with and without evacetrapib
Secondary: Evacetrapib pharmacokinetic parameters, safety and tolerability assessments

Statistical Analysis:

Use linear mixed-effects models on natural log-transformed AUC and Cmax values
Calculate GMRs and 90% CIs for comparison

Establish lack of interaction if 90% CIs fall within no-effect boundaries (0.80-1.25)

Statin Interaction Study

Objective: To evaluate the steady-state pharmacokinetic and pharmacodynamic interactions between

evacetrapib and commonly prescribed statins (simvastatin and atorvastatin) [6].

Study Design:

Design: Open-label, two-part, randomized, multiple-dose study
Population: Healthy native Chinese subjects (n=62)

Treatments:
Part 1: Pharmacokinetics and pharmacodynamics of evacetrapib after 1 or 14 once-daily

doses
Part 2:

Sequence A: Statin alone (simvastatin 20 mg or atorvastatin 20 mg) for 7 days
Sequence B: Evacetrapib alone (130 mg) for 14 days

Sequence C: Statin + evacetrapib coadministered for 7 days
Duration: Each treatment period separated by adequate washout (≥7 days)

Key Assessments:

Pharmacokinetic Sampling: Intensive blood sampling for statins and evacetrapib
Pharmacodynamic Measures: HDL-C, LDL-C, total cholesterol, triglycerides

Safety Monitoring: Liver function tests, creatine kinase, muscle symptoms, adverse events

Analytical Methods:

Validated LC-MS/MS methods for statins, their metabolites, and evacetrapib
Standard clinical chemistry methods for lipid parameters

Endpoints:
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Primary: GMRs and 90% CIs for statin AUC0-24 and Cmax with and without evacetrapib
Secondary: Evacetrapib pharmacokinetic parameters with and without statins, lipid parameter
changes, safety and tolerability

Data Analysis:

Use linear mixed-effects models on natural log-transformed PK parameters
Calculate GMRs and 90% CIs for comparison

Analyze lipid parameters using repeated measures ANOVA

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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